Vibazine

Description

Historical Trajectory of Buclizine (B1663535) Dihydrochloride (B599025) in Chemical and Pharmacological Inquiry

The parent compound, buclizine, first received FDA approval in 1957. drugbank.comdrugbank.com Early pharmacological studies identified it as a sedating antihistamine with significant antimuscarinic (anticholinergic) and antiemetic properties. ncats.ioresearchgate.net Its initial applications were focused on managing nausea, vomiting, and dizziness associated with motion sickness and vertigo. drugbank.comclinicaltrials.eu Clinical trials in the 1950s also investigated its use for managing vomiting during pregnancy. drugbank.comnih.gov

The scientific investigation into buclizine also involved the development of various analytical methods to characterize and quantify the compound. Over the years, techniques such as UV spectrophotometry, spectrofluorimetry, and various forms of chromatography (TLC, GC, HPLC) have been developed and refined for its analysis in bulk forms and biological samples. researchgate.netiajpr.com

Beyond its antiemetic use, buclizine was explored for other therapeutic effects. Studies in the late 1960s and early 1990s considered its potential as an appetite stimulant in children, though this indication has not been substantiated by robust, contemporary clinical evidence. drugbank.comnih.gov This historical exploration highlights a compound that, while established in one therapeutic area, has been a candidate for repurposing, prompting ongoing scientific evaluation.

| Year | Milestone | Reference |

|---|---|---|

| 1956 | Clinical trial for vomiting in pregnancy published. | nih.gov |

| 1957 | The parent compound, buclizine, is first approved by the FDA. | drugbank.comdrugbank.com |

| 1968 | Initial studies on buclizine's effect on weight gain are published. | nih.gov |

| 1985 | Study on the analgesic action of a combination including buclizine is published. | wikipedia.org |

| 1991 | Further study on the role of buclizine hydrochloride in promoting weight gain in children is published. | nih.gov |

Academic Significance and Contemporary Research Gaps Pertaining to Buclizine Dihydrochloride

The academic significance of buclizine dihydrochloride today extends beyond its established antihistaminic and antiemetic functions. A major area of contemporary research is its potential anti-tumor activity. medchemexpress.commedchemexpress.com Recent in-vitro studies have demonstrated that buclizine can inhibit the growth of certain cancer cells. medchemexpress.comnih.gov Specifically, research on MCF-7 breast cancer cells has shown that buclizine induces cell cycle arrest at the G1 phase and downregulates the expression of Translationally Controlled Tumor Protein (TCTP), a protein implicated in tumor growth. medchemexpress.comnih.gov This interaction suggests a novel mechanism for cancer differentiation therapy, positioning buclizine as a potential lead compound for oncological research. nih.gov

| Cell Line | Finding | Reported Value/Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Growth Inhibition (IC₅₀) | 19.18 ± 5.32 μM | ncats.ionih.gov |

| MCF-7 (Breast Cancer) | Cell Cycle Arrest | Increased G1 phase cells to 73% at 77 μM. | medchemexpress.com |

| MCF-7 (Breast Cancer) | Protein Expression | Decreased TCTP expression by 40% at 75 μM. | medchemexpress.comnih.gov |

| MCF-7 (Breast Cancer) | Protein Expression | Decreased expression of cyclin D1, cyclin D3, CDK2, and CDK4. | medchemexpress.com |

Despite its long history, significant research gaps remain. A notable gap has been the lack of detailed structural information. For many decades, the precise crystal structure of buclizine was not elucidated, hindering a complete understanding of its interaction with biological targets at a molecular level. researchgate.net The recent determination of the structure of the similar compound meclizine (B1204245) highlights the importance and feasibility of such studies for buclizine. researchgate.net

Another area of current investigation involves the development of novel drug delivery systems. For instance, research has been conducted on formulating buclizine dihydrochloride into orodispersible tablets and oral thin films to potentially enhance its bioavailability and onset of action. ijpir.comijarse.org

Furthermore, the early research into its potential as an appetite stimulant has not been followed up with modern, large-scale randomized controlled trials. nih.govijbcp.com This leaves its efficacy and mechanism for this use as a significant research question. nih.govijbcp.com Therefore, while buclizine is a well-established compound, key questions regarding its structural biology, full range of molecular mechanisms, and potential for therapeutic repurposing remain open for future scientific inquiry.

Structure

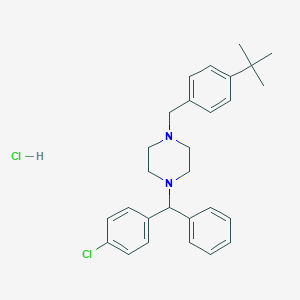

2D Structure

3D Structure of Parent

Propriétés

Key on ui mechanism of action |

Vomiting (emesis) is essentially a protective mechanism for removing irritant or otherwise harmful substances from the upper GI tract. Emesis or vomiting is controlled by the vomiting centre in the medulla region of the brain, an important part of which is the chemotrigger zone (CTZ). The vomiting centre possesses neurons which are rich in muscarinic cholinergic and histamine containing synapses. These types of neurons are especially involved in transmission from the vestibular apparatus to the vomiting centre. Motion sickness principally involves overstimulation of these pathways due to various sensory stimuli. Hence the action of buclizine which acts to block the histamine receptors in the vomiting centre and thus reduce activity along these pathways. Furthermore since buclizine possesses anti-cholinergic properties as well, the muscarinic receptors are similarly blocked. |

|---|---|

Numéro CAS |

129-74-8 |

Formule moléculaire |

C28H34Cl2N2 |

Poids moléculaire |

469.5 g/mol |

Nom IUPAC |

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;hydrochloride |

InChI |

InChI=1S/C28H33ClN2.ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;/h4-16,27H,17-21H2,1-3H3;1H |

Clé InChI |

BFUBEWDYLSDZEV-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |

Point d'ébullition |

218 °C |

Autres numéros CAS |

163837-35-2 163837-36-3 129-74-8 |

Description physique |

Liquid |

Numéros CAS associés |

129-74-8 (di-hydrochloride) |

Solubilité |

2.46e-04 g/L |

Synonymes |

1-((4-chlorophenyl)phenylmethyl)-4-((4-(1,1-dimethylethyl)phenyl)methyl)piperazine Aphilan Bucladin-S buclizine buclizine dihydrochloride buclizine hydrochloride Softran |

Origine du produit |

United States |

Pharmacological Foundations and Molecular Mechanisms of Buclizine Dihydrochloride

Elucidating Receptor Binding Affinities and Antagonism

Buclizine's pharmacological activity is principally mediated through its antagonism of histamine (B1213489) H1 and muscarinic cholinergic receptors. nih.govnih.gov By binding to these receptors without activating them, it effectively blocks the actions of the endogenous ligands, histamine and acetylcholine (B1216132), respectively. ebi.ac.uk

Histamine H1 Receptor Interactions and Binding Site Analysis

As a histamine H1 receptor antagonist, buclizine (B1663535) binds to and blocks the H1 receptor, thereby preventing the physiological responses initiated by histamine. nih.govunirioja.es This action is central to its antihistaminic effects. The interaction with the H1 receptor occurs within the central nervous system, contributing to its anti-emetic properties. nih.gov While specific binding site analysis for buclizine on the H1 receptor is not extensively detailed in the provided results, research on chemically similar first-generation antihistamines like meclizine (B1204245) reveals conserved binding sites. These sites on the histamine H1 receptor include interactions with amino acid residues such as Trp103, Asp107, His450, and Tyr458. biorxiv.org This information suggests a likely similar binding pocket for buclizine.

Muscarinic Cholinergic Receptor Interactions and Binding Site Analysis

Buclizine also possesses anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors. derpharmachemica.comdrugbank.comnih.gov This antagonism is not selective for a specific muscarinic receptor subtype (M1-M5). uc.pt The blockade of muscarinic receptors, particularly in the vomiting center of the brain, contributes significantly to its anti-emetic and anti-vertigo effects. drugbank.comnih.gov The non-selective nature of its binding means it can interact with various muscarinic receptor subtypes throughout the central and peripheral nervous systems. uc.ptdrugbank.com The binding of buclizine to these receptors prevents acetylcholine from eliciting its normal physiological response. ebi.ac.uk

Modulatory Effects on Neurotransmitter Systems Relevant to Buclizine Dihydrochloride (B599025) Action

The primary modulatory effects of buclizine dihydrochloride are centered on the histaminergic and cholinergic neurotransmitter systems. By acting as an antagonist at both H1 and muscarinic receptors, buclizine effectively reduces the signaling activity of histamine and acetylcholine in the CNS. drugbank.comnih.gov This dual antagonism is a hallmark of many first-generation antihistamines and is responsible for both their therapeutic effects and some of their other properties, such as sedation. hpra.ieselleckchem.com The antagonism of these neurotransmitter systems in brain regions associated with nausea and balance is key to its clinical utility. drugbank.comnih.gov

Molecular Mechanisms Underlying Anti-Emetic and Anti-Vertigo Effects of Buclizine Dihydrochloride

The anti-emetic and anti-vertigo effects of buclizine are a direct consequence of its interaction with central nervous system pathways that control vomiting and process vestibular information.

Central Nervous System Pathways Involvement (e.g., Vomiting Center, Labyrinth Excitability)

Buclizine exerts its therapeutic action by depressing the excitability of the labyrinth, a part of the inner ear crucial for balance, and by diminishing vestibular stimulation. derpharmachemica.comdrugbank.comselleckchem.com The vomiting center, located in the medulla oblongata, is rich in both histaminic and muscarinic cholinergic synapses. drugbank.com Buclizine's ability to block both H1 and muscarinic receptors in this region reduces the transmission of nerve impulses from the vestibular apparatus to the vomiting center, which is particularly relevant in motion sickness. drugbank.comnih.gov

Chemotrigger Zone (CTZ) Modulation by Buclizine Dihydrochloride

The chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla, is another critical site for the initiation of vomiting. drugbank.com Buclizine may exert its anti-emetic effects in part by modulating the CTZ. drugbank.comselleckchem.comnih.gov By blocking histamine and muscarinic receptors, buclizine may prevent the activation of the CTZ, thereby reducing nausea and vomiting. nih.govnih.govunirioja.es

Table of Receptor Interactions

| Receptor | Action | Implication |

|---|---|---|

| Histamine H1 | Antagonist | Anti-emetic, antihistaminic effects nih.govunirioja.es |

Table of Compound Names Mentioned

| Compound Name |

|---|

| Acetylcholine |

| Atropine |

| Buclizine |

| Buclizine dihydrochloride |

| Cetirizine |

| Codeine |

| Codeine Phosphate (B84403) |

| Flucloxacillin |

| Histamine |

| Levocetirizine |

| Meclizine |

| Morphine |

| Paracetamol |

Structural Elucidation and Chemical Synthesis Methodologies for Buclizine Dihydrochloride

Advanced Spectroscopic and Diffraction Techniques for Buclizine (B1663535) Dihydrochloride (B599025) Structural Characterization

The definitive structure of buclizine dihydrochloride has been established through a combination of sophisticated analytical methods. These techniques provide a detailed understanding of the molecule's atomic connectivity, molecular weight, and three-dimensional arrangement in the solid state.

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like buclizine. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the identity and purity of the compound. usbio.netlgcstandards.com

The ¹³C NMR spectrum provides specific resonance signals for each unique carbon atom in the molecule. The assignments for the major resonance bands in the ¹³C NMR spectrum of buclizine have been reported, offering a carbon-by-carbon map of the structure. researchgate.net

Table 1: ¹³C NMR Spectral Data for Buclizine researchgate.net

| Chemical Shift (ppm) | Assigned Carbon Atom(s) |

|---|---|

| 31.0 | C28, C29, C30 (tert-Butyl methyls) |

| 34.85 | C27 (tert-Butyl quaternary C) |

| 47.36 | C3, C5 (Piperazine) |

| 47.45 | C2, C6 (Piperazine) |

| 48.49 | C20 (Benzyl CH₂) |

| 60.6 | C7 (Benzhydryl CH) |

| 123.90 | C23, C25 (tert-Butylphenyl ring) |

| 126.58 | C17 (Phenyl ring) |

| 129.92 | C22, C26 (tert-Butylphenyl ring) |

| 128.32 | C15, C19 (Phenyl ring) |

| 130.14 | C16, C18 (Phenyl ring) |

| 130.23 | C9, C13, C10, C12 (Chlorophenyl ring) |

| 130.95 | C11 (Phenyl ring) |

| 131.77 | C21 (tert-Butylphenyl ring) |

| 132.91 | C8 (Chlorophenyl ring) |

| 136.25 | C14 (Phenyl ring) |

| 154.13 | C24 (tert-Butylphenyl ring) |

Mass spectrometry (MS) is employed to determine the molecular weight of buclizine and to study its fragmentation pattern, which further confirms its structure. mybiosource.com The electron impact (EI) method reveals a characteristic fragmentation that aligns with the expected bond cleavages within the molecule. The analysis identifies a molecular ion peak corresponding to the buclizine free base and several key fragment ions. researchgate.net

Table 2: Mass Spectral Fragmentation Pattern for Buclizine researchgate.net

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 433 | 5 | [C₂₈H₃₃N₂Cl]⁺ (Molecular Ion) |

| 283 | 100 | [(C₄H₉)C₆H₄CH₂N(CH₂)₂CH₂]⁺ |

| 201 | 80 | [ClC₆H₄CH(C₆H₅)]⁺ |

| 165 | 40 | [C₁₃H₉]⁺ (Fluorenyl cation) |

| 147 | 95 | [(C₄H₉)C₆H₄CH₂]⁺ |

| 57 | 60 | [C(CH₃)₃]⁺ |

X-ray diffraction techniques are indispensable for characterizing the solid-state properties of buclizine dihydrochloride. X-ray Powder Diffraction (XRPD) is used to analyze the polycrystalline form of the compound, providing a unique fingerprint based on the diffraction angles of X-rays interacting with the crystal lattice. nih.gov A comprehensive profile of buclizine hydrochloride includes its XRPD pattern, with distinct peaks observed at various diffraction angles (2θ). researchgate.netscribd.com

While XRPD is useful for routine identification, single-crystal X-ray diffraction provides the most definitive three-dimensional structure. The crystal structures of several piperazine-class antihistamines have been determined over the decades, and the specific crystal structure of buclizine was successfully elucidated in 2020. nih.govbiorxiv.org

Table 3: X-ray Powder Diffraction Data for Buclizine Hydrochloride researchgate.net

| Peak No. | Diffraction Angle (2θ) | d-value (Å) |

|---|---|---|

| 1 | 6.9 | 12.8002 |

| 2 | 7.3 | 12.0996 |

| 3 | 12.6 | 7.0199 |

| 4 | 13.3 | 6.6516 |

| 5 | 15.0 | 5.8996 |

| 6 | 15.7 | 5.6398 |

| 7 | 17.8 | 4.9788 |

| 8 | 18.9 | 4.6915 |

| 9 | 20.2 | 4.3924 |

| 10 | 21.4 | 4.1487 |

Synthetic Pathways and Chemical Modifications of Buclizine Dihydrochloride

The synthesis of buclizine dihydrochloride relies on established principles of organic chemistry, primarily involving the formation of carbon-nitrogen bonds to construct the central piperazine (B1678402) ring system and attach its substituents.

The preparation of buclizine typically involves the coupling of two key fragments with a piperazine linker. One common synthetic approach involves the reaction of p-tert-butylbenzyl chloride with p-chlorobenzhydryl piperazine. scribd.com An alternative pathway involves the reaction of 1-(p-chlorobenzhydryl)piperazine with p-tert-butylbenzyl bromide. researchgate.net

A critical intermediate in the synthesis is 4-tert-butyl-benzyl chloride. A patented synthetic method for this intermediate involves the reaction of tert-butyl benzene (B151609) with reagents such as methylamine (B109427) and cuprous chloride in a chloroethane (B1197429) solution, followed by purification via reduced pressure distillation and recrystallization. google.com The final step to obtain the dihydrochloride salt is the reaction of the buclizine base with two equivalents of hydrogen chloride. nih.govnih.gov

The synthesis of buclizine is part of a broader field focused on the creation of substituted piperazine derivatives. Research in this area has led to novel and efficient synthetic methods. A simplified, one-pot-one-step procedure has been developed for preparing a wide array of monosubstituted piperazines. mdpi.com This method avoids the use of protecting groups by reacting an in-situ formed piperazine-1-ium cation with an appropriate reagent, offering high yields and purity at a lower cost. mdpi.com

Structure-Activity Relationship (SAR) Studies of Buclizine Dihydrochloride and Analogues

The pharmacological profile of buclizine and its analogues is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its biological effects, primarily its antagonism of the histamine (B1213489) H1 receptor. damascusuniversity.edu.syslideshare.net

Influence of Specific Chemical Moieties on Receptor Binding and Pharmacological Activity

The buclizine molecule can be deconstructed into three primary moieties, each playing a distinct role in its interaction with biological targets: the diarylmethyl group, the piperazine core, and the N-benzyl substituent.

Diarylmethyl Group : The (4-chlorophenyl)(phenyl)methyl portion is a critical feature for high-affinity binding to the H1 receptor. The two aromatic rings are required to adopt a non-coplanar orientation for optimal interaction. damascusuniversity.edu.sy The presence of a halogen, specifically a chlorine atom, in the para-position of one of the phenyl rings is a common feature among potent first-generation antihistamines. For instance, studies on chlorcyclizine (B1668710) analogues revealed that the removal of this chlorine atom to form cyclizine (B1669395) led to a significant decrease in inhibitory activity against the Marburg virus, highlighting the importance of this substituent for certain biological activities. acs.orgnih.gov

Piperazine Core : The central piperazine ring serves as the structural backbone. This heterocyclic structure is common in many H1 antagonists. damascusuniversity.edu.sy Its basic nitrogen atoms are typically protonated at physiological pH, which is believed to be crucial for the ionic interaction with key acidic residues, such as Asp107, in the H1 receptor binding pocket. mdpi.com

N-Alkylbenzyl Substituent : The nature of the substituent on the second nitrogen of the piperazine ring significantly modulates the compound's activity. In buclizine, this is a 4-tert-butylbenzyl group. hmdb.ca SAR studies on related compounds have shown that bulky substitutions at this position can influence potency. For example, in the context of anti-filovirus activity, bulky groups on the terminal amine, such as those in buclizine and the closely related meclizine (B1204245), were found to generally decrease potency compared to analogues with smaller substituents. acs.orgnih.gov This suggests that while a certain degree of lipophilicity and size is required, excessive bulk can be detrimental to binding or efficacy, depending on the specific target.

| Moiety | Structural Feature | Influence on Activity | Reference(s) |

| Diarylmethyl Group | Two non-coplanar aromatic rings | Essential for H1 receptor affinity. | damascusuniversity.edu.sy |

| para-chloro substitution on one phenyl ring | Important for potency and specific biological activities (e.g., antiviral). | acs.org, nih.gov | |

| Piperazine Core | Basic heterocyclic ring | Provides structural scaffold; protonated nitrogen interacts with receptor. | mdpi.com, damascusuniversity.edu.sy |

| N-Alkylbenzyl Group | 4-tert-butylbenzyl group | Modulates lipophilicity and potency; excessive bulk can decrease activity for some targets. | acs.org, nih.gov |

Conformational Analysis and Correlation with Biological Potency

The piperazine ring typically adopts a chair conformation. ias.ac.in However, the molecule possesses several rotatable bonds that allow for significant conformational flexibility. This flexibility is crucial, as it enables the molecule to adopt the specific low-energy conformation required to fit into the receptor's binding site. Molecular docking studies on related first-generation antihistamines, like meclizine, have provided insights into this binding. mdpi.com These studies suggest that the two aromatic rings of the benzhydryl moiety enter a deep hydrophobic pocket within the H1 receptor, while the protonated piperazine nitrogen forms a key salt bridge with an aspartate residue (Asp107). mdpi.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on piperazine derivatives further underscore the importance of steric and electrostatic fields in determining antihistaminic activity. nih.govkoreascience.kr These models reveal that the spatial distribution of bulky groups and the electrostatic potential across the molecule are more critical for predicting antagonistic effect than simple lipophilicity (logP). koreascience.kr The contour maps generated from these analyses can guide the design of new analogues by indicating regions where steric bulk is favored or disfavored for optimal receptor interaction. researchgate.netnih.gov The ability of the diaryl groups to orient themselves correctly and the precise positioning of the charged nitrogen atom within the receptor's electrostatic field are, therefore, direct consequences of the molecule's conformational properties and are highly correlated with its biological potency.

Preclinical Pharmacological Research Paradigms for Buclizine Dihydrochloride

In Vitro Pharmacological Characterization of Buclizine (B1663535) Dihydrochloride (B599025)

In vitro studies have been instrumental in elucidating the mechanisms of action of Buclizine dihydrochloride at the molecular and cellular levels. These investigations have uncovered interactions with key cellular targets and pathways, particularly in the context of cell proliferation and cancer biology.

Buclizine is characterized as a histamine (B1213489) H1 receptor antagonist. invivochem.comnih.govptgcn.comdrugbank.com Its primary mechanism involves binding to and blocking H1 receptors, thereby preventing the actions of histamine. invivochem.comnih.gov Histamine H1 receptors are heptahelical transmembrane molecules that transduce extracellular signals into the cell via G-proteins. nih.gov Activation of the H1 receptor typically stimulates the Gq/11 family of G-proteins, leading to the activation of phospholipase C. nih.gov This, in turn, initiates a cascade of intracellular events, including the production of second messengers that modulate cellular functions. nih.gov By occupying these receptors, buclizine inhibits this signal transduction pathway. invivochem.comnih.gov

Research has demonstrated that buclizine exhibits anti-proliferative effects on cancer cells. Specifically, in studies using MCF-7 human breast cancer cell lines, buclizine was found to inhibit cell growth. nih.govmedchemexpress.com Treatment of MCF-7 cells with buclizine for 72 hours resulted in considerable growth inhibition, with a calculated half-maximal inhibitory concentration (IC50) of 19.18 ± 5.32 μM. nih.gov

Further investigation into the mechanism of this growth inhibition revealed that buclizine arrests the cell cycle in the G1 phase. nih.govmedchemexpress.com This effect was observed to be dose-dependent. nih.gov Flow cytometry analysis showed a significant increase in the percentage of cells accumulating in the G1 phase following treatment with buclizine. nih.govmedchemexpress.com

Table 1: Effect of Buclizine on Cell Cycle Progression in MCF-7 Cells

| Concentration (µM) | Incubation Time (hours) | Key Finding | Reference |

|---|---|---|---|

| 9.625 - 77 | 72 | Dose-dependent arrest of the cell cycle in the G1 phase. | nih.govmedchemexpress.com |

A key molecular target implicated in the anti-proliferative effect of buclizine is the Translationally Controlled Tumor Protein (TCTP). nih.govnih.gov TCTP is recognized as a potential target for cancer therapy due to its role in cell growth and tumor reversion. nih.gov As TCTP is identical to the histamine releasing factor, antihistaminic drugs have been investigated for their potential to inhibit its function. nih.gov

In silico molecular docking studies predicted a high binding affinity between buclizine and human TCTP. nih.gov This was experimentally validated using microscale thermophoresis, which demonstrated a direct interaction between buclizine and recombinant human TCTP, yielding a dissociation constant (Kd) of 433 ± 47.1 μM. nih.gov Furthermore, treatment of MCF-7 cells with buclizine led to a dose-dependent downregulation of TCTP expression. nih.gov At a concentration of 75 μM, buclizine was shown to decrease TCTP protein expression by 40% after 72 hours. nih.govmedchemexpress.commedchemexpress.com This interaction and subsequent downregulation of TCTP are considered central to buclizine's ability to inhibit cancer cell growth. nih.gov

The observed G1 phase cell cycle arrest induced by buclizine is mediated by its influence on key cell cycle regulatory proteins. medchemexpress.commedchemexpress.com Progression through the G1 phase and into the S phase of the cell cycle is tightly controlled by the activity of cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6, which form complexes with D-type and E-type cyclins. sigmaaldrich.comwikipedia.org

Western blot analyses of MCF-7 cells treated with buclizine for 72 hours revealed a significant decrease in the expression levels of several critical G1/S transition proteins. medchemexpress.commedchemexpress.com The expression of both Cyclin D1 and Cyclin D3 was reduced. medchemexpress.commedchemexpress.com Concurrently, the expression of their associated kinase partners, CDK2 and CDK4, was also decreased. medchemexpress.commedchemexpress.com The downregulation of these specific cyclins and CDKs disrupts the normal progression of the cell cycle, providing a molecular basis for the G1 arrest observed in buclizine-treated cells. nih.govmedchemexpress.commedchemexpress.com

Table 2: Effect of Buclizine on Cell Cycle Regulatory Proteins in MCF-7 Cells

| Protein | Effect | Incubation Time (hours) | Reference |

|---|---|---|---|

| Cyclin D1 | Decreased Expression | 72 | medchemexpress.commedchemexpress.com |

| Cyclin D3 | Decreased Expression | 72 | medchemexpress.commedchemexpress.com |

| CDK2 | Decreased Expression | 72 | medchemexpress.commedchemexpress.com |

In Vivo Preclinical Models and Pharmacodynamic Endpoints of Buclizine Dihydrochloride

While extensive in vitro data highlights the anti-proliferative potential of buclizine, the characterization of its anti-tumor activity in in vivo preclinical models is less detailed in publicly available literature. Preclinical in vivo studies are essential to understand the relationship between a drug's pharmacokinetics (what the body does to the drug) and its pharmacodynamics (what the drug does to the body), which helps in predicting efficacy and optimizing dosing schedules. nih.govcatapult.org.uk

For a compound like buclizine with demonstrated in vitro anti-cancer activity, a standard preclinical paradigm would involve the use of xenograft models. imavita.com This typically involves implanting human cancer cells, such as the MCF-7 line, into immunocompromised mice to grow as tumors. catapult.org.uk

Key pharmacodynamic endpoints in such in vivo models would include:

Tumor Growth Inhibition: The primary endpoint is often the measurement of tumor volume and weight over time to assess the extent to which the compound inhibits tumor growth compared to a control group.

Target Engagement: Analysis of tumor tissue post-treatment to confirm that the drug is reaching its intended target. For buclizine, this would involve measuring the levels of TCTP to confirm downregulation in vivo. catapult.org.uk

Biomarker Modulation: Assessing the in vivo effect on downstream biomarkers identified in vitro. This would include measuring the expression of cell cycle proteins like Cyclin D1, CDK4, and pro-apoptotic markers like MCL-1S within the tumor tissue to correlate with the anti-tumor effect. nih.gov

Although specific studies detailing these anti-cancer pharmacodynamic endpoints for buclizine are not widely reported, other in vivo research has been conducted. For instance, buclizine has been evaluated in rat models to assess other pharmacological effects. medchemexpress.commedchemexpress.com These studies establish that the compound is orally active and has systemic effects in vivo, which is a prerequisite for its potential use in systemic cancer therapy. medchemexpress.com

Table 3: List of Compounds

| Compound Name |

|---|

| Buclizine dihydrochloride |

| Cyclin A |

| Cyclin D1 |

| Cyclin D3 |

| Cyclin E |

| Cyclin-Dependent Kinase 2 (CDK2) |

| Cyclin-Dependent Kinase 4 (CDK4) |

| Cyclin-Dependent Kinase 6 (CDK6) |

| Histamine |

| Myeloid Cell Leukemia-1 (MCL-1) |

Animal Models for Assessing Pharmacological Responses and Efficacy

A variety of animal models have been employed to investigate the pharmacological effects and efficacy of buclizine dihydrochloride. These models are crucial for understanding the compound's mechanism of action and potential therapeutic applications before human trials. nih.govnih.gov

One area of investigation has been its potential as an appetite stimulant. In a study involving pigs in the growth and fattening phase, buclizine hydrochloride was administered to determine its effect on weight gain and food conversion. ojafr.comresearchgate.net The results indicated that a specific weekly dose led to better efficiency and food conversion, suggesting a potential orexigenic, or appetite-stimulating, effect. ojafr.comresearchgate.net Another study in rats also explored the effects of buclizine hydrochloride on feeding. ojafr.com

Beyond appetite stimulation, rodent models, particularly rats, have been extensively used to study other pharmacological aspects of buclizine. chemsrc.commedchemexpress.com These studies are foundational for establishing the compound's profile and guiding further research. nih.gov The selection of an appropriate animal model is critical and depends on the specific research question, aiming to mimic human physiological and anatomical states as closely as possible. medwinpublishers.com

Studies on Vestibular Function Modulation in Preclinical Animal Models

Buclizine is recognized for its antivertigo and antiemetic properties, which are linked to its effects on the vestibular system. drugbank.comselleckchem.com Preclinical research suggests that buclizine depresses labyrinthine excitability and vestibular stimulation. drugbank.comselleckchem.comselleckchem.comptgcn.com While the precise mechanisms are not fully elucidated, its central anticholinergic properties are believed to play a significant role. drugbank.comselleckchem.comselleckchem.comptgcn.com

The drug's action is thought to involve the medullary chemoreceptor trigger zone (CTZ), a key area in the brain that controls nausea and vomiting. drugbank.comselleckchem.comselleckchem.comptgcn.com By acting on this zone, buclizine can alleviate symptoms of motion sickness and vertigo. drugbank.com The vomiting center in the medulla contains neurons rich in muscarinic cholinergic and histamine receptors, which are involved in transmitting signals from the vestibular apparatus. drugbank.comnih.gov Buclizine's ability to block these histamine and muscarinic receptors reduces the activity along these pathways, thereby mitigating the effects of motion sickness. drugbank.com

Gastrointestinal Motility and Emesis Models in Preclinical Research

Preclinical models are essential for evaluating the effects of compounds on gastrointestinal (GI) motility and emesis (vomiting). dvm360.commsdvetmanual.com Buclizine has been investigated for its antiemetic effects, which are attributed to its antagonist activity at histamine H1 and muscarinic receptors in the vomiting center of the central nervous system. nih.gov This action can prevent the activation of the chemoreceptor trigger zone (CTZ), reducing nausea and vomiting. ptgcn.comnih.gov

In the context of GI motility, prokinetic drugs are used to stimulate smooth muscle contractions and enhance the movement of ingested material through the GI tract. dvm360.commsdvetmanual.com While buclizine is primarily known for its antiemetic and antihistaminic effects, it can influence GI motility. drugbank.com For instance, it may decrease the therapeutic efficacy of metoclopramide, a drug that enhances gastrointestinal motility. drugbank.com Conversely, buclizine can increase the gastrointestinal motility-reducing activities of glucagon. drugbank.com The enteric nervous system, which controls bowel function, utilizes serotonin, and buclizine's interaction with various receptor systems can lead to complex effects on GI function. msdvetmanual.com

Developmental and Reproductive Toxicology Study Methodologies in Preclinical Models

Developmental and reproductive toxicology (DART) studies are critical for assessing the potential adverse effects of substances on reproduction and development. nih.govcriver.com These studies are typically conducted in animal models, most commonly rodents, and follow established guidelines such as those from the EPA and ICH. nih.gov The goal is to identify any potential for teratogenicity (birth defects), effects on fertility, and pre- and post-natal development. nih.govnih.gov

In the case of buclizine dihydrochloride, preclinical studies in rats have demonstrated a teratogenic effect. chemsrc.commedchemexpress.com These studies involve administering the compound to pregnant females during specific gestation days and examining the offspring for malformations. chemsrc.commedchemexpress.com For example, one study administered buclizine dihydrochloride to pregnant rats from days 10 to 15 of gestation and found a dose-dependent teratogenic effect. chemsrc.com Another study reported malformations in 100% of the young at certain dose levels. medchemexpress.com Such findings are crucial for risk assessment and are a key component of the safety profile of any new drug candidate. fda.gov

A comprehensive DART assessment evaluates a wide range of endpoints, including mortality, structural abnormalities, growth alterations, and functional impairments. fda.gov The results from these preclinical studies are used to estimate the potential risk to humans, especially when definitive human data is not available. fda.gov

Pharmacokinetic and Drug Metabolism Studies of Buclizine Dihydrochloride in Preclinical Species

Absorption, Distribution, and Elimination Research in Animal Models

Pharmacokinetic studies, which encompass absorption, distribution, metabolism, and excretion (ADME), are fundamental in preclinical drug development to understand how a compound behaves in a living organism. umich.edubioanalysis-zone.com For buclizine, it has been noted that it is rapidly absorbed after oral administration. drugbank.com

Preclinical in vivo studies in animal models such as rodents and dogs are essential to gain insights into a compound's ADME profile. medwinpublishers.comumich.edu These studies help determine key parameters like oral bioavailability and can provide an early assessment of how long a drug may provide a clinical benefit before it is eliminated by the body. umich.edubioanalysis-zone.com While specific data on the distribution and elimination of buclizine dihydrochloride in various animal models is not extensively detailed in the provided search results, it is known to have a half-life of approximately 10 hours following oral administration in some contexts. chemsrc.com

The development of different drug delivery systems, such as transdermal patches, is one strategy to bypass factors like first-pass metabolism and control the release of the drug into the bloodstream. wisdomlib.org

Hepatic First-Pass Metabolism Investigation

Hepatic first-pass metabolism is a critical phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation, primarily due to metabolism in the liver and gut wall. wikipedia.orgnih.gov This process can substantially decrease the bioavailability of orally administered drugs. wikipedia.org

Buclizine is known to be metabolized in the liver. drugbank.com The development of alternative delivery methods, such as transdermal patches, has been explored for buclizine dihydrochloride to bypass the gastrointestinal tract and avoid this first-pass effect in the liver. wisdomlib.org This approach allows for the direct delivery of the medication into the bloodstream, potentially leading to a more controlled and consistent therapeutic effect. wisdomlib.org The investigation of a drug's metabolism, including the identification of the specific enzymes involved (such as cytochrome P450 enzymes), is a key part of preclinical research to predict potential drug-drug interactions. drugbank.comumich.edu

Determination of Half-Life and Clearance in Preclinical Species

The characterization of a drug candidate's pharmacokinetic profile, specifically its half-life and clearance, in preclinical species is a cornerstone of drug development. These parameters are crucial for understanding the duration of a compound's exposure in the body and the efficiency with which it is eliminated. This information is instrumental in designing first-in-human studies and predicting potential therapeutic regimens. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the specific preclinical pharmacokinetic data for buclizine dihydrochloride.

While general statements about the metabolism of first-generation antihistamines exist, detailed in vivo studies quantifying the half-life and clearance of buclizine in standard preclinical models such as rats, mice, and dogs are not readily found in published research. Antihistamines as a class are generally known to be metabolized in the liver and their metabolites excreted through urine. geneesmiddeleninformatiebank.nl For the broader class of piperazine (B1678402) derivatives, to which buclizine belongs, pharmacokinetic properties can vary significantly based on their specific chemical structures. For instance, studies on other piperazine derivatives have shown a range of half-lives and clearance rates depending on the species and the specific compound. researchgate.netnih.govacs.org

One study on the pharmacological properties of buclizine mentions a half-life of 5.3 ± 3.01 hours; however, the context suggests this data pertains to human subjects rather than preclinical species. researchgate.net Another member of the diphenylmethylpiperazine group, hydroxyzine (B1673990), has been studied more extensively, with findings indicating that in animals, it and its metabolites are primarily excreted in feces via biliary elimination. wikipedia.org In rats, less than 2% of hydroxyzine is excreted unchanged. wikipedia.org Such findings for related compounds highlight the type of preclinical investigations that are typical but appear to be absent or not publicly disclosed for buclizine.

The absence of specific preclinical data for buclizine dihydrochloride on its half-life and clearance in various animal models presents a challenge in fully reconstructing its preclinical pharmacological profile based on existing literature. This lack of data underscores the need for further research to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in relevant preclinical species. Such studies would be invaluable for a more complete understanding of its behavior in vivo.

Pharmaceutical Formulation Science and Drug Delivery Systems Research for Buclizine Dihydrochloride

Formulation Development Methodologies for Buclizine (B1663535) Dihydrochloride (B599025)

Transdermal Drug Delivery Systems: Design, Preparation, and In Vitro Evaluation

Transdermal drug delivery systems (TDDS) offer a promising alternative for administering buclizine dihydrochloride, bypassing the gastrointestinal tract and first-pass metabolism in the liver. wisdomlib.orgwisdomlib.org Research has focused on developing and evaluating transdermal patches to provide controlled and sustained release of the drug.

One approach involves the solvent evaporation technique to create transdermal films. wisdomlib.org In these studies, polymers such as methyl cellulose (B213188) and ethyl cellulose are used as the matrix for the drug. wisdomlib.orgwjpps.com The preparation process typically involves dissolving the polymer in a suitable solvent system, such as chloroform (B151607) and methanol (B129727), and then incorporating buclizine dihydrochloride. wisdomlib.org Additives like glycerol (B35011) may be included as a plasticizer to improve the flexibility of the patch, and dimethyl sulfoxide (B87167) (DMSO) can be used as a penetration enhancer to facilitate the drug's passage through the skin. wisdomlib.org

The concentration of the polymer has been identified as a critical factor influencing the physicochemical properties of the patches. wisdomlib.org Studies have shown that increasing the polymer concentration leads to an increase in the thickness, weight uniformity, and folding endurance of the transdermal patches. wisdomlib.orgwjpps.com Conversely, higher polymer concentrations tend to decrease the moisture content and moisture absorption of the patches. wisdomlib.orgwjpps.com

In vitro evaluation of these transdermal patches is crucial to assess their performance. Key parameters evaluated include thickness, weight variation, moisture content, moisture absorption, folding strength, and drug content uniformity. wisdomlib.org One study that prepared five formulations with varying concentrations of methyl cellulose found that the formulation designated as F3 exhibited optimal characteristics in terms of moisture content, drug content, and physical appearance. wisdomlib.org

Table 1: Physicochemical Evaluation of Buclizine Dihydrochloride Transdermal Patches

| Formulation Code | Polymer Concentration | Thickness (mm) | Weight Uniformity (mg) | Folding Endurance | Moisture Content (%) | Moisture Absorption (%) | Drug Content (%) |

| F1 | Low | Increased with polymer concentration | Increased with polymer concentration | Increased with polymer concentration | Decreased with polymer concentration | Decreased with polymer concentration | Varies |

| F2 | Medium-Low | Increased with polymer concentration | Increased with polymer concentration | Increased with polymer concentration | Decreased with polymer concentration | Decreased with polymer concentration | Varies |

| F3 | Medium | Increased with polymer concentration | Increased with polymer concentration | Increased with polymer concentration | Decreased with polymer concentration | Decreased with polymer concentration | Optimal |

| F4 | Medium-High | Increased with polymer concentration | Increased with polymer concentration | Increased with polymer concentration | Decreased with polymer concentration | Decreased with polymer concentration | Varies |

| F5 | High | Increased with polymer concentration | Increased with polymer concentration | Increased with polymer concentration | Decreased with polymer concentration | Decreased with polymer concentration | Varies |

Note: This table is a representative summary based on findings that show a direct correlation between polymer concentration and thickness, weight, and folding endurance, and an inverse correlation with moisture content and absorption. wisdomlib.orgwjpps.com

In Vitro Drug Release and Diffusion Studies of Buclizine Dihydrochloride

Application of Franz Diffusion Cell Methodologies

The Franz diffusion cell is a standard apparatus used for in vitro drug release and permeation studies of transdermal and other topical formulations. wisdomlib.orgijpsjournal.com This method allows for the assessment of the rate and extent of drug diffusion from the formulation through a membrane, which can be a synthetic membrane or animal skin, into a receptor medium. ijpsjournal.com

For buclizine dihydrochloride transdermal patches, modified Franz diffusion cells are employed to conduct in vitro drug diffusion studies. wisdomlib.org The patch is placed in the donor compartment, and the receptor compartment is filled with a phosphate (B84403) buffer solution (pH 7.4) to mimic physiological conditions. wisdomlib.org The system is maintained at a constant temperature, typically 37±2°C. ijpsjournal.com

During the study, samples are withdrawn from the receptor compartment at predetermined time intervals over a period, for example, 12 hours, and replaced with fresh buffer to maintain sink conditions. wisdomlib.orgijpsjournal.com The concentration of buclizine dihydrochloride in the collected samples is then analyzed using a suitable analytical method, such as UV spectrophotometry at a specific wavelength (e.g., 230 nm). wisdomlib.org

The cumulative percentage of drug release is calculated and plotted against time to generate a drug release profile. wisdomlib.org Research on buclizine transdermal patches has demonstrated varying release profiles depending on the formulation. For instance, one study reported that the F3 formulation achieved the highest cumulative drug release of approximately 96.98% over 12 hours. wisdomlib.org

Dissolution Profile Analysis and Kinetic Modeling (e.g., Non-Fickian Release Mechanisms)

Dissolution studies are essential for characterizing the release of buclizine dihydrochloride from solid dosage forms like buccoadhesive tablets. These studies are typically performed using a USP dissolution apparatus, such as the paddle method (Apparatus 2). ijarse.org The dissolution medium is chosen based on the intended site of release; for example, 0.1N HCl might be used to simulate gastric conditions, or a phosphate buffer of pH 6.6 for the buccal environment. grafiati.comijarse.org

The analysis of dissolution data often involves fitting the drug release profiles to various kinetic models to understand the mechanism of drug release. rjptonline.org Common models include zero-order, first-order, Higuchi, and Korsmeyer-Peppas. rjptonline.orggrafiati.com

Zero-order kinetics describes a constant drug release rate over time, independent of concentration. rjptonline.org

First-order kinetics describes a release rate that is dependent on the concentration of the drug. pharmtech.com

The Higuchi model is used to describe drug release from a matrix system where the release is governed by diffusion. rjptonline.org

The Korsmeyer-Peppas model is an empirical model that helps to elucidate the drug release mechanism, particularly whether it is Fickian (diffusion-controlled) or non-Fickian (anomalous transport). dissolutiontech.com

The 'n' value (diffusional exponent) from the Korsmeyer-Peppas model is particularly informative. For a tablet, an 'n' value of 0.45 suggests Fickian diffusion, while a value between 0.45 and 0.89 indicates non-Fickian or anomalous transport, which involves a combination of diffusion and polymer swelling/relaxation. dissolutiontech.com An 'n' value of 0.89 points to Case II transport (zero-order release). dissolutiontech.com

Studies on buccoadhesive tablets have reported different release kinetics for buclizine. One study found that the optimized formulation (F6) followed zero-order kinetics. grafiati.com Another study on a different buccoadhesive system reported that the optimized formulation followed a non-Fickian release mechanism with zero-order kinetics. grafiati.com

Table 2: Kinetic Models for Drug Release

| Model | Equation | Description |

| Zero-Order | Q_t = K_0 * t | Drug release is at a constant rate. |

| First-Order | log(Q_0 - Q_t) = (K_1 * t) / 2.303 | Drug release is proportional to the remaining drug concentration. |

| Higuchi | Q_t = K_H * √t | Drug release is based on Fickian diffusion from a matrix. |

| Korsmeyer-Peppas | M_t / M∞ = K_KP * t^n | Describes drug release from a polymeric system. The 'n' value indicates the release mechanism. |

Note: Q_t is the amount of drug released at time t, Q_0 is the initial amount of drug, K_0, K_1, K_H, and K_KP are release rate constants, M_t / M_∞ is the fraction of drug released at time t, and n is the diffusional exponent.

Stability and Compatibility Studies of Buclizine Dihydrochloride in Various Formulations

Stability testing is a critical component of formulation development to ensure that the drug product maintains its quality, purity, and potency throughout its shelf life. For buclizine dihydrochloride formulations, stability studies are conducted under various environmental conditions as per the International Council for Harmonisation (ICH) guidelines. ijarse.org

These studies typically involve storing the formulations at accelerated stability conditions (e.g., 40°C ± 2°C and 75% ± 5% relative humidity) and intermediate conditions (e.g., 30°C ± 2°C and 65% ± 5% RH) for a specified period, such as six months. ijarse.org At predetermined time points, the samples are withdrawn and analyzed for any changes in physical appearance, drug content, and other relevant parameters like in vitro release profiles. ijarse.orggrafiati.com

For instance, a study on orodispersible tablets of buclizine hydrochloride found no significant changes in the product after storage, indicating the formulation was stable. ijarse.org Another study on bulk buclizine hydrochloride showed that the solutions were stable for 72 hours at ambient temperature. tsijournals.com Stability studies on buclizine in a specific dissolution medium (aqueous solution with 1.5% SLS) showed it was stable for 2 hours. scielo.br

Compatibility studies are performed to ensure that there are no adverse interactions between buclizine dihydrochloride and the excipients used in the formulation. ijarse.org Techniques like FTIR and DSC are valuable tools for this purpose. ijarse.org The absence of new peaks or significant shifts in the characteristic peaks of the drug in the spectra of the drug-excipient mixtures suggests compatibility. ijarse.org Research has confirmed the compatibility of buclizine hydrochloride with excipients such as HPMC, crospovidone, microcrystalline cellulose, and lactose. ijarse.org

Forced degradation studies are also conducted to understand the degradation pathways of the drug under stress conditions like acid, base, oxidation, heat, and light. scielo.brwjpr.net This information is crucial for developing a stability-indicating analytical method. One study showed that buclizine hydrochloride underwent significant degradation under acidic conditions (about 27% after 4 hours), while it was relatively stable under oxidative stress (only 0.7% degradation). scielo.br

Advanced Analytical and Bioanalytical Methodologies for Buclizine Dihydrochloride

Chromatographic Techniques for Quantitative Analysis of Buclizine (B1663535) Dihydrochloride (B599025)

Chromatographic methods are the cornerstone for the separation and quantification of buclizine dihydrochloride from complex matrices. High-performance liquid chromatography (HPLC) stands out as the most widely employed technique, though thin-layer chromatography (TLC) and gas chromatography (GC) also find specific applications. tandfonline.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods, particularly in the reversed-phase mode (RP-HPLC), are favored for their high resolution, sensitivity, and adaptability. ajrconline.org Method development typically involves optimizing the mobile phase composition, pH, flow rate, and detector wavelength to achieve a sharp, symmetrical peak for buclizine, well-resolved from any impurities or matrix components. scielo.brresearchgate.net

Several validated RP-HPLC methods have been established for the routine analysis of buclizine dihydrochloride in tablet and oral suspension dosage forms. ajrconline.orgscielo.br A common approach utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer, often adjusted to an acidic pH. scielo.br For instance, one method employs a mobile phase of methanol and water (80:20 v/v) adjusted to pH 2.6, with UV detection at 230 nm. scielo.brresearchgate.net Another successful method uses a mobile phase of acetonitrile and water (1:1) at pH 2.6 with a flow rate of 2 ml/min. researchgate.net These methods demonstrate good linearity, accuracy, and precision, making them suitable for quality control purposes. scielo.br

A study detailing the determination of buclizine hydrochloride in tablet dosage forms reported a method using 100% v/v methanol as the mobile phase with a C18 column. ajrconline.org The retention time was found to be 7.15 minutes, and the method was linear over a concentration range of 1-10 µg/ml. ajrconline.org

Table 1: Exemplary RP-HPLC Methods for Buclizine Dihydrochloride in Pharmaceutical Formulations

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 | Nucleosil, C18 (10 µm, 25 cm x 0.46 cm) | Phenomenex Luna C18 (250 mm × 4.6 mm, 5μ) |

| Mobile Phase | Methanol:Water (80:20 v/v), pH 2.6 | Acetonitrile:Water (1:1), pH 2.6 | 100% v/v Methanol |

| Flow Rate | 1.0 mL/min | 2.0 mL/min | 1.0 mL/min |

| Detection (UV) | 230 nm | 230 nm | 234 nm |

| Linearity Range | 0.5 - 24 µg/mL | 0.025 - 10 µg/ml | 1 - 10 µg/mL |

| Retention Time | ~5.8 min | Not Specified | 7.15 min |

| Internal Standard | Not Specified | Methylparaben | Not Specified |

| Source | scielo.brresearchgate.net | researchgate.net | ajrconline.org |

This table is for illustrative purposes and combines data from multiple sources.

The quantification of buclizine dihydrochloride in biological fluids like human serum is crucial for pharmacokinetic and bioavailability studies. RP-HPLC methods have been successfully developed for this purpose. researchgate.net These methods often require a more complex sample preparation procedure, such as protein precipitation or liquid-liquid extraction, to remove interfering substances from the serum matrix.

One validated method for determining buclizine hydrochloride in human serum utilizes a Nucleosil C18 column with a mobile phase of acetonitrile-water (1:1) at pH 2.6 and a flow rate of 2 ml/min. researchgate.net This method demonstrated excellent linearity over a concentration range of 0.025 to 10 µg/ml, with a correlation coefficient of 0.9999. researchgate.net The use of an internal standard, such as methylparaben, is common in bioanalytical methods to improve accuracy and precision. researchgate.net

Stability-indicating assay methods (SIAMs) are essential to ensure that the analytical method can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products. tsijournals.com Several stability-indicating HPLC methods for buclizine dihydrochloride have been developed. scielo.brtsijournals.comtsijournals.com These methods involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, and thermal degradation to generate potential degradation products. tsijournals.comtsijournals.com

A validated stability-indicating RP-HPLC method used a GraceAlpha C18 column and a mobile phase of triethylamine-phosphoric acid buffer (pH 3) and acetonitrile (20:80, v/v). tsijournals.com The detection was carried out at 230 nm. tsijournals.com This method was able to effectively separate buclizine from its degradation products formed under various stress conditions, with a mass balance close to 100%. tsijournals.com Another study demonstrated a method using a C18 column with a mobile phase of methanol:water (80:20 v/v, pH 2.6) that also proved to be stability-indicating. scielo.br

Applications of Thin-Layer Chromatography (TLC) and Gas Chromatography (GC)

While HPLC is the predominant technique, Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) have also been utilized for the analysis of buclizine dihydrochloride. tandfonline.com

A High-Performance Thin-Layer Chromatography (HPTLC) method has been developed for the estimation of buclizine hydrochloride in bulk drug and pharmaceutical formulations. derpharmachemica.comderpharmachemica.com This method uses aluminum plates precoated with silica (B1680970) gel G 60F254 as the stationary phase and a mobile phase of chloroform (B151607):ethyl acetate (B1210297) (8:2 v/v). derpharmachemica.comderpharmachemica.com The method showed good linearity in the concentration range of 100-600 ng per spot. derpharmachemica.comderpharmachemica.com

Gas chromatography has also been applied for the determination of buclizine. tandfonline.comsemanticscholar.org However, due to the low volatility and polar nature of buclizine hydrochloride, derivatization may be required to improve its chromatographic properties for GC analysis.

Spectrophotometric Approaches for Buclizine Dihydrochloride Quantitative Determination

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of buclizine dihydrochloride, particularly in pharmaceutical formulations. ajrconline.orgsaude.sp.gov.br These methods are often based on the inherent ultraviolet (UV) absorbance of the molecule or the formation of a colored complex. tandfonline.comajrconline.org

A simple UV spectrophotometric method has been developed for the estimation of buclizine hydrochloride in bulk and tablet dosage forms. ajrconline.org One such method utilizes second derivative spectroscopy to minimize interferences, with measurements taken at 234 nm in methanol. ajrconline.org This method was found to be linear over a concentration range of 10-50 mcg/ml. ajrconline.org Another approach involves the formation of a charge-transfer complex with iodine, which can be measured colorimetrically. tandfonline.com Spectrophotometric titration with perchloric acid in a non-aqueous medium has also been described. saude.sp.gov.br

Other spectrophotometric methods involve the formation of colored ion-association complexes. For instance, a method based on the reaction of buclizine with alizarin (B75676) red S has been reported. researchgate.net Additionally, methods involving the formation of complexes with reagents like tannic acid, p-N-methyl aminophenol sulphate (PMAP)-Cr(VI), and cobalt thiocyanate (B1210189) have been developed. semanticscholar.org

Table 2: Spectrophotometric Methods for Buclizine Dihydrochloride Determination

| Method Type | Reagent/Principle | Wavelength (λmax) | Linearity Range | Solvent/Medium | Source |

| UV Derivative Spectroscopy | Second Derivative | 234 nm | 10-50 mcg/mL | Methanol | ajrconline.org |

| Spectrophotometric Titration | Perchloric Acid | Not Applicable | Not Specified | Non-aqueous medium | saude.sp.gov.br |

| Charge-Transfer Complex | Iodine | Not Specified | Not Specified | Chloroform | tandfonline.com |

| Ion-Association Complex | Alizarin Red S | 420 nm | Not Specified | Not Specified | researchgate.net |

| Complex Formation | Cobalt Thiocyanate | Not Specified | Not Specified | Not Specified | semanticscholar.org |

This table is for illustrative purposes and combines data from multiple sources.

UV/Visible Spectrophotometry and Derivative Spectroscopy Techniques

UV/Visible spectrophotometry provides a straightforward and accessible method for the quantification of Buclizine dihydrochloride. The analysis relies on the inherent ability of the molecule to absorb light in the ultraviolet region. Studies have reported absorbance readings at various wavelengths depending on the solvent used, including 239 nm in a chloroformic solution and 274 nm in benzene (B151609). saude.sp.gov.br

To enhance specificity and overcome interferences from excipients or other compounds, which can be present in normal UV spectra, derivative spectrophotometry has been employed. ajrconline.orgajrconline.org One such method is second-derivative spectroscopy, which has been shown to effectively minimize these interferences. ajrconline.orgajrconline.org In a developed method using 100% v/v methanol as a solvent, the second-derivative spectrum of Buclizine dihydrochloride exhibited a maximum wavelength (λmax) at 234 nm, which was utilized for quantification. ajrconline.orgajrconline.orgi-scholar.in This technique improves the resolution of overlapping bands and allows for more accurate analysis in complex mixtures. ajrconline.org

Colorimetric Analysis Methods

Colorimetric methods offer an alternative to UV spectrophotometry, often involving the formation of a colored complex that can be measured in the visible region of the electromagnetic spectrum. These methods are valuable, particularly when the analytical equipment for more sophisticated techniques is unavailable. For Buclizine dihydrochloride (BUCZ), several simple and accurate spectrophotometric methods have been established based on the formation of precipitation, charge-transfer complexes, and inner complexes. semanticscholar.org

Three distinct colorimetric approaches have been described: semanticscholar.org

Method A : This method involves the formation of a charge-transfer complex. Buclizine is reacted with tannic acid or a combination of p-N-methyl aminophenol sulphate (PMAP) and Chromium (VI). The resulting colored complex is quantified at a wavelength of 560 nm. semanticscholar.org

Method B : This approach is based on the formation of a complex with cobalt thiocyanate (CTC). semanticscholar.org

Method C : This technique utilizes the formation of an inner complex involving sodium nitroprusside, hydroxylamine (B1172632) hydrochloride, and sodium carbonate. semanticscholar.org

These methods leverage the chemical reactivity of the buclizine molecule to produce a chromophore, providing a basis for its quantification in various samples. semanticscholar.org

Method Validation Parameters and Quality Control in Analytical Chemistry for Buclizine Dihydrochloride

Method validation is a critical requirement in analytical chemistry to ensure that a developed procedure is suitable for its intended purpose. As per International Council for Harmonisation (ICH) guidelines, key parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ) must be thoroughly evaluated. oup.comderpharmachemica.com

Linearity, Accuracy, Precision, and Selectivity Assessments

The performance of an analytical method is defined by its linearity, accuracy, precision, and selectivity.

Linearity : This parameter assesses the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity is typically expressed by the correlation coefficient (r or r²) of the calibration curve.

Accuracy : The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined through recovery studies.

Precision : Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a statistically significant number of samples.

Selectivity/Specificity : This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For instance, the use of second-derivative spectroscopy was specifically chosen to minimize interferences, thereby enhancing selectivity. ajrconline.org

The table below summarizes the validation findings from various analytical methods developed for Buclizine dihydrochloride.

| Analytical Method | Linearity Range | Correlation Coefficient (r/r²) | Accuracy (% Recovery) | Precision (% RSD) | Reference(s) |

| Derivative Spectrophotometry | 10-50 µg/mL | r² = 0.994 | 98.95% | < 2% (Intra- and Inter-day) | ajrconline.org |

| Spectrofluorimetry | 200-1000 ng/mL | r² = 0.9988 | 99.0% - 99.4% | Intra-day: 0.4962, Inter-day: 0.675 | iajpr.com |

| RP-HPLC | 0.325–50 µg/mL | r = 0.9967 | Not explicitly stated, but method deemed accurate | Not explicitly stated, but method deemed precise | oup.com |

| RP-HPLC | 0.5-24 µg/mL | r = 0.9995 | Assessed by recovery test at 80, 100, and 120% | Not explicitly stated, but method deemed precise | scielo.br |

| RP-HPLC | 0.5-25 µg/mL | Not specified | 98.58% - 102.01% | 0.13% - 1.48% | semanticscholar.org |

| RP-HPLC (in human serum) | 0.025-10 µg/mL | r = 0.9999 | 98.07% - 100.34% | Intra- and Inter-run precision within accuracy range | |

| HPTLC | 100-600 ng/spot | r² = 0.999 | Assessed by recovery studies | Intra- and Inter-day precision measured at 3 concentrations | derpharmachemica.comderpharmachemica.com |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of an analytical method is characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These parameters are crucial for analyzing low concentrations of Buclizine dihydrochloride, especially in bioanalytical applications like human serum analysis. The LOD and LOQ are often determined based on the signal-to-noise ratio of the analytical response, typically 3:1 for LOD and 10:1 for LOQ. derpharmachemica.com

The table below presents the reported LOD and LOQ values for Buclizine dihydrochloride using different analytical techniques.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |

| Derivative Spectrophotometry | 1.9796 µg/mL | 5.9988 µg/mL | ajrconline.org |

| RP-HPLC | 0.097 µg/mL | 0.32 µg/mL | oup.com |

| RP-HPLC | 0.06 µg/mL | 0.21 µg/mL | scielo.br |

| RP-HPLC | 0.05 µg/mL | 0.18 µg/mL | semanticscholar.org |

| RP-HPLC (in human serum) | 0.1 µg/mL | 0.25 µg/mL | researchgate.net |

Computational and Theoretical Chemistry Applications to Buclizine Dihydrochloride

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in elucidating the binding mechanisms of drugs and in the rational design of new therapeutic agents. For buclizine (B1663535), docking studies are crucial for understanding its interactions with its primary targets, the histamine (B1213489) H1 and muscarinic receptors. smpdb.caunirioja.esnih.govnih.gov

Buclizine is a first-generation piperazine (B1678402) H1-antihistamine. smpdb.ca Molecular docking simulations are employed to model the interaction between buclizine and the histamine H1 receptor. These simulations place the buclizine molecule within the binding pocket of the H1 receptor's three-dimensional structure. The goal is to identify the most stable binding pose, which is determined by the lowest binding energy.

Although specific, detailed docking studies for buclizine itself are not extensively published, the mechanism can be inferred from studies on structurally similar piperazine-class antihistamines like meclizine (B1204245). Key interactions for these types of ligands typically involve:

An ionic interaction: A salt bridge forms between the protonated nitrogen atom in the piperazine ring of buclizine and a conserved aspartate residue (Asp107) in the third transmembrane helix (TM3) of the H1 receptor.

Hydrophobic interactions: The two aromatic rings of buclizine (the p-chlorophenyl and phenyl groups) engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues within the binding pocket.

Pi-stacking interactions: The aromatic rings of buclizine can form π-π stacking or cation-π interactions with aromatic residues such as tryptophan (Trp) and tyrosine (Tyr) in the receptor, further stabilizing the complex.

These interactions allow buclizine to act as an inverse agonist, stabilizing the inactive conformation of the H1 receptor and thereby blocking the effects of histamine. smpdb.ca

Buclizine also exhibits anticholinergic effects by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors. unirioja.esnih.govnih.gov Similar to H1 receptor simulations, docking studies can predict how buclizine binds to the various subtypes of muscarinic receptors (M1-M5). The binding site of muscarinic receptors is located in a transmembrane cleft and features a conserved aspartate residue in the third transmembrane domain (TM3), analogous to the H1 receptor.

Simulations of buclizine binding to muscarinic receptors would likely show the protonated piperazine nitrogen forming a crucial ionic bond with this key aspartate residue. The bulky diphenylmethyl and tert-butylbenzyl groups of buclizine would occupy the hydrophobic regions of the binding pocket, preventing the natural ligand, acetylcholine, from binding and activating the receptor. unirioja.esnih.gov The ability to simulate these interactions helps in understanding the structural basis for buclizine's antimuscarinic activity.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability and conformational flexibility of the complex.

For buclizine, MD simulations would typically start with the best-docked pose in the H1 or muscarinic receptor. The simulation would then track the movements of the ligand and the protein in a simulated physiological environment. Key parameters analyzed from these simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein or ligand atoms from their initial position over time. A stable RMSD value for both the receptor and buclizine indicates that the complex is in equilibrium and the binding is stable.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues. It helps identify which parts of the receptor are flexible and which are stabilized by the binding of buclizine.

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between buclizine and the receptor over the simulation time, highlighting the most persistent and important interactions for binding stability.

While specific MD simulation studies focused exclusively on buclizine are not prominent in publicly available literature, this technique is standard for evaluating the stability of drug-receptor complexes, including other antihistamines and muscarinic antagonists. researchgate.net For instance, MD simulations have been used to confirm stable interactions for compounds identified alongside buclizine in repurposing screens. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Buclizine Dihydrochloride (B599025) Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogues.

For buclizine analogues, a QSAR study would involve compiling a dataset of structurally related piperazine derivatives with their measured antihistamine or antimuscarinic activities (e.g., IC50 values). Then, various molecular descriptors would be calculated for each analogue. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., LogP)

Topological: (e.g., connectivity indices)

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR model is built to correlate a combination of these descriptors with the biological activity.

A 3D-QSAR study on a series of piperazine derivatives with antihistamine effects revealed that electrostatic and steric factors, but not hydrophobicity, were significantly correlated with the antagonistic effect. nih.govkoreascience.kr This suggests that for buclizine analogues, the shape and charge distribution are critical for effective binding to the H1 receptor. Such models can generate contour maps that visualize regions where positive or negative charge, or steric bulk, would increase or decrease activity, guiding the design of more potent derivatives. nih.govkoreascience.krdntb.gov.ua

Thermodynamic Investigations of Buclizine Dihydrochloride Interactions (e.g., Gibbs Free Energy, Enthalpy Calculations)

Thermodynamic investigations provide a quantitative measure of the driving forces behind ligand-receptor binding. Key parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding can be calculated using computational methods to understand the spontaneity and nature of the interaction.

A study investigating the thermodynamics of buclizine and other antihistamines used Monte Carlo simulations and semi-empirical methods to calculate various energy parameters. unirioja.es The calculations were performed at both environmental (298 K) and body temperature (310 K) to simulate relevant conditions.

At body temperature (310 K), Monte Carlo simulations showed the following energy values for buclizine over a 500 ns simulation: unirioja.es

| Thermodynamic Parameter | Initial Value (Step 0) (kcal/mol) | Final Value (Step 500) (kcal/mol) | Maximum Value (kcal/mol) |

| Kinetic Energy | 59.13 | - | - |

| Potential Energy | 73.6 | 67.6 | 83.2 (at Step 230) |

| Total Energy | 132.7 | 126.7 | 142.4 (at Step 230) |

This table was generated based on data from a thermodynamic investigation study. unirioja.es

Further theoretical computations using the B3LYP/6-31G method were performed to estimate thermodynamic parameters. The results indicated that buclizine had the most positive Gibbs free energy (ΔG) and enthalpy (ΔH) among the antihistamines studied, with values of 0.67 kcal/mol and 0.75 kcal/mol, respectively. unirioja.es These thermodynamic calculations are essential for comparing the binding affinities of different drugs and for understanding the nature of the molecular interactions that govern their therapeutic action.

Future Directions and Emerging Research Avenues for Buclizine Dihydrochloride

Investigation of Novel Therapeutic Repurposing Strategies at the Preclinical Level

Drug repurposing, the process of identifying new therapeutic uses for existing drugs, offers a promising and accelerated pathway for drug development. selleckchem.com For buclizine (B1663535) dihydrochloride (B599025), preclinical investigations are beginning to uncover potential applications in areas significantly different from its established indications.

A notable area of recent investigation is its potential antiviral activity. In a 2020 study screening 1,473 FDA-approved drugs for their efficacy against SARS-CoV-2, buclizine was identified as one of 29 drugs that exhibited antiviral effects in a cell-based assay. researchgate.net Buclizine, along with structurally similar piperazine (B1678402) derivatives like meclizine (B1204245), flunarizine, and lomerizine, demonstrated inhibitory activity against the virus. researchgate.net This finding suggests a potential for buclizine to be explored as a broad-spectrum antiviral agent, warranting further preclinical studies to determine its mechanism of action against various viruses and to evaluate its efficacy in animal models. ijpir.com

While direct preclinical studies on the anticancer effects of buclizine are not yet prevalent in the literature, the exploration of other piperazine derivatives in oncology suggests a potential avenue for future research. The development of sophisticated preclinical cancer models, such as patient-derived xenografts (PDX), provides a robust platform for evaluating the efficacy of repurposed drugs like buclizine against various cancer types. scite.ai Future preclinical studies could investigate buclizine's effects on cancer cell proliferation, apoptosis, and metastasis, potentially uncovering novel anticancer properties.